BET degraders are heterobifunctional molecules designed to target bromodomain and extra-terminal domain (BET) proteins for degradation. [, , , , ] BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that play a crucial role in gene transcription regulation. [, ] They are considered promising therapeutic targets for cancer and other diseases. [, , ]
BET degraders function by hijacking the ubiquitin-proteasome system (UPS), leading to the proteasomal degradation of BET proteins. []
The synthesis of BET degraders typically involves a multi-step process, connecting a BET inhibitor, a linker, and an E3 ligase ligand. [, ] The choice of linker and E3 ligase ligand can significantly influence the degrader's efficacy and selectivity. [, ] Different synthetic strategies, including one-pot synthesis using photoinduced C(sp2)-C(sp3) cross-coupling, have been explored to enhance efficiency and access diverse PROTAC libraries. []
The key chemical reactions involved in the synthesis of BET degraders depend on the specific moieties and linker used. Commonly employed reactions include amide bond formation, click chemistry, and palladium-catalyzed cross-coupling reactions. [] Optimization of reaction conditions, such as solvent, temperature, and catalyst, is crucial to ensure high yields and purity. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2